![molecular formula C11H17N5 B565717 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine CAS No. 1246816-12-5](/img/structure/B565717.png)

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

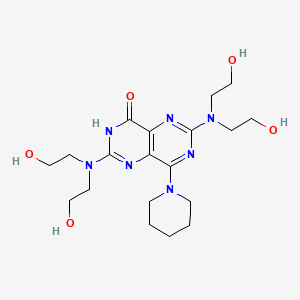

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine (4-ATBP) is a heterocyclic compound, a type of organic compound composed of atoms of at least two different elements. It is a potential drug candidate that has been studied for its potential applications in the field of medicinal chemistry. 4-ATBP is currently being investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease, among others.

Applications De Recherche Scientifique

Organic Synthesis and Intermediates

One study focuses on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in the creation of targeted mTOR PROTAC molecules. The palladium-catalyzed Suzuki reaction was employed, achieving a high yield of 96.7% under optimized conditions, highlighting the compound's role in the synthesis of complex molecules with potential therapeutic applications (Qi Zhang et al., 2022).

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit potent antiproliferative and proapoptotic activities against various cancer cell lines by inhibiting the phosphorylation of Src, a key protein in cancer cell growth and survival. This demonstrates the compound's potential as a lead for the development of new anticancer drugs (F. Carraro et al., 2006).

Antimicrobial Activity

Several studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidine to explore their antimicrobial properties. For instance, certain derivatives have been found almost as potent as standard antibiotics like Chloramphenicol in in vitro tests, suggesting their utility in addressing antibiotic resistance (M. M. Ghorab et al., 2004). Another study prepared 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, showing significant inhibitory properties against pathogenic bacteria, indicating their potential as novel antibacterial agents (H. Beyzaei et al., 2017).

Antitumor Evaluation

Newly synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antitumor activity, with some showing potent to moderate growth inhibitory activity against human breast adenocarcinoma (MCF-7) cell lines. This underscores the compound's role in the development of new therapeutic strategies for cancer treatment (Khaled R. A. Abdellatif et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine, also known as 1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine, are the protein kinase D (PKD) isoforms PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, migration, and differentiation .

Mode of Action

This compound acts as a highly selective and effective pan-PKD inhibitor . It inhibits the activity of PKD1, PKD2, and PKD3 with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM respectively . It also selectively inhibits Src family kinases v-Src, c-Fyn, and the tyrosine kinase c-Abl .

Biochemical Pathways

By inhibiting the PKD isoforms and Src family kinases, this compound affects multiple biochemical pathways. These include pathways involved in cell survival, migration, and differentiation . The exact downstream effects can vary depending on the specific cellular context.

Result of Action

The inhibition of PKD isoforms and Src family kinases by this compound can lead to changes in cell survival, migration, and differentiation . This could potentially be leveraged for therapeutic purposes, such as in the treatment of diseases where these processes are dysregulated.

Analyse Biochimique

Biochemical Properties

The compound 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine has been found to exhibit significant biological activity. It is a highly selective and effective pan-PKD inhibitor, with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM for PKD1, PKD2, and PKD3 respectively . It also acts as a selective inhibitor for Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl .

Cellular Effects

In cellular processes, this compound influences cell function by inhibiting the activity of certain kinases. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-5-7-8-9(12)13-6-14-10(8)16(15-7)11(2,3)4/h6H,5H2,1-4H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXQNWRGRNAAAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=NC=NC(=C12)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/no-structure.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)